2-(2-吡啶基)-2-丙胺二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

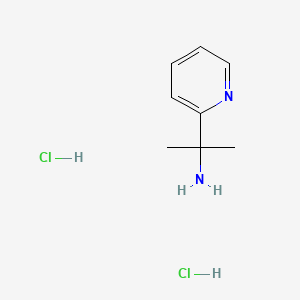

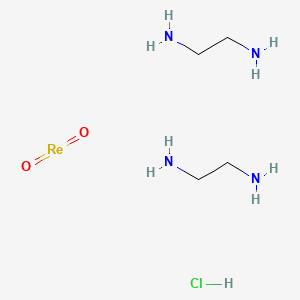

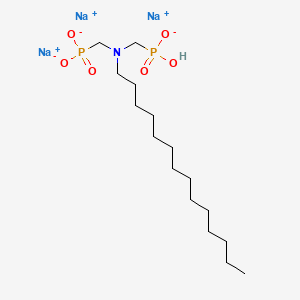

“2-(2-Pyridyl)-2-propylamine Dihydrochloride” is a chemical compound with the empirical formula C8H12N2·2HCl . It is closely related to betahistine, a histamine-like antivertigo drug .

Synthesis Analysis

The synthesis of piperazine derivatives, which are structurally similar to “2-(2-Pyridyl)-2-propylamine Dihydrochloride”, involves methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

While specific structural analysis data for “2-(2-Pyridyl)-2-propylamine Dihydrochloride” was not found, related compounds have been studied. For example, nickel (II) and copper (II) complexes of 2-(2-pyridyl)benzimidazole were synthesized and structurally characterized by X-ray crystallography, infrared absorption spectroscopy, and elemental analysis .科学研究应用

化学合成和功能重排

2-(2-吡啶基)-2-丙胺二盐酸盐的化学在各种化合物的合成和功能重排中至关重要。研究表明其在促进涉及消除、取代和双键转移的反应中的效用,从而形成诸如 5-丙基亚氨基-吡咯烷-2-酮或 3-吡咯啉-2-酮等复杂结构,展示了一种通过一系列化学转化以良好收率制备这些化合物的方法 (Danieli 等,2004)。此外,某些底物与丙胺的氨解产生复杂产物,表明该化合物参与的反应在生成结构多样的分子方面具有多功能性 (Es 等,2003)。

有机反应中的催化剂

在催化领域,2-(2-吡啶基)-2-丙胺二盐酸盐在形成对各种有机反应具有活性的金属配合物中作为配体发挥着至关重要的作用。例如,它已被用于合成新型的 Pt(II) 和 Pd(II) 配合物,然后将其应用于与核碱基的反应中,展示了它们在药物化学和药物开发中的潜力 (Mock 等,2001)。此外,涉及 N-烷基取代的双(吡啶-2-甲基)胺配体的铁(III) 配合物,包括丙胺衍生物,已被研究作为邻苯二酚双加氧酶的功能模型,揭示了配体取代对反应速率和产物选择性的影响 (Visvaganesan 等,2007)。

材料科学和超分子化学

2-(2-吡啶基)-2-丙胺二盐酸盐的应用延伸到材料科学和超分子化学,在这些领域它有助于开发具有独特性能的新材料。其衍生的配体已被用于合成钼配合物,这些配合物在环辛烯环氧化中充当催化剂前体,证明了配体在增强催化性能中的作用 (Gomes 等,2011)。

超分子结构

对超分子结构的研究突出了 2-(2-吡啶基)-2-丙胺二盐酸盐及其衍生物在形成复杂组装体中的重要性。例如,对 N,N'-双(2-吡啶基)芳基二胺的研究揭示了这些化合物如何通过它们的固态结构形成复杂的氢键聚合带和链环,为我们理解分子自组装及其在纳米技术和材料科学中的潜在应用做出了贡献 (Bensemann 等,2002)。

作用机制

Target of Action

The primary target of 2-(2-Pyridyl)-2-propylamine Dihydrochloride, also known as Betahistine, is the histamine H1 receptor . This receptor plays a crucial role in mediating physiological responses to histamine, a neurotransmitter involved in local immune responses as well as regulating physiological function in the gut and acting as a neurotransmitter for the brain, spinal cord, and uterus .

Mode of Action

Betahistine acts as a histamine H1 receptor agonist . Agonists are substances that bind to specific receptors and trigger a response in the cell. By binding to the histamine H1 receptor, Betahistine mimics the action of histamine, leading to various physiological responses .

Biochemical Pathways

It is known that ménière’s disease, a condition often treated with betahistine, is thought to result from a disruption of endolymphatic fluid homeostasis in the ear . Betahistine’s action on histamine receptors may help restore this balance, although the precise pathways and downstream effects are still under investigation .

Pharmacokinetics

Betahistine undergoes extensive first-pass metabolism to the major inactive metabolite 2-pyridylacetic acid (2PAA) , which can be considered a surrogate index for quantitation of the parent drug due to extremely low plasma levels of Betahistine . The pharmacokinetic parameters Cmax, AUC0–t, AUC0–∞, Tmax, and Thalf were calculated for each subject from concentrations of 2-PAA in plasma, applying non-compartmental analysis . The current study demonstrated that Betahistine showed linear pharmacokinetics (dose proportionality) in an Arabic population over the investigated therapeutic dose range of 8–24 mg .

Result of Action

The primary result of Betahistine’s action is the reduction of episodes of vertigo associated with Ménière’s disease . By acting as a histamine H1 receptor agonist, Betahistine may help restore balance in the inner ear, reducing symptoms such as vertigo, tinnitus, and hearing loss .

未来方向

属性

IUPAC Name |

2-pyridin-2-ylpropan-2-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.2ClH/c1-8(2,9)7-5-3-4-6-10-7;;/h3-6H,9H2,1-2H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXZAGYKUFJSISU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=N1)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1256633-17-6 |

Source

|

| Record name | 2-pyridin-2-ylpropan-2-amine;dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![16H-Benzo[1,10]phenanthro[2,3,4-kl]thioxanthene](/img/structure/B577300.png)